molecular formula C28H27NO7S3 B11039791 dimethyl 2-{1-[(3,5-dimethoxyphenyl)carbonyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-{1-[(3,5-dimethoxyphenyl)carbonyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11039791
M. Wt: 585.7 g/mol
InChI Key: CJDBWASLTDPUPJ-UHFFFAOYSA-N
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Description

DIMETHYL 2-[1-(3,5-DIMETHOXYBENZOYL)-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, benzoyl, and dithiole

Properties

Molecular Formula

C28H27NO7S3

Molecular Weight

585.7 g/mol

IUPAC Name

dimethyl 2-[1-(3,5-dimethoxybenzoyl)-2,2,7-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C28H27NO7S3/c1-14-8-9-18-19(10-14)29(24(30)15-11-16(33-4)13-17(12-15)34-5)28(2,3)23(37)20(18)27-38-21(25(31)35-6)22(39-27)26(32)36-7/h8-13H,1-7H3

InChI Key

CJDBWASLTDPUPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)C4=CC(=CC(=C4)OC)OC)(C)C

Origin of Product

United States

Chemical Reactions Analysis

DIMETHYL 2-[1-(3,5-DIMETHOXYBENZOYL)-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

Research indicates that compounds similar to dimethyl 2-{1-[(3,5-dimethoxyphenyl)carbonyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate exhibit significant biological activities. Some of these activities include:

  • Anticancer Properties : The compound has been studied for its ability to inhibit cancer cell growth. Its structural similarities to known anticancer agents suggest potential efficacy in cancer treatment.
  • Antimicrobial Effects : Similar compounds have shown antimicrobial activity, indicating that this compound may also possess such properties.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic synthesis techniques. Understanding its mechanism of action is crucial for optimizing its use in therapeutic applications. Interaction studies are essential for elucidating how this compound interacts with biological targets.

Case Study 1: Anticancer Screening

In a study conducted on multicellular spheroids, researchers screened a library of compounds to identify novel anticancer agents. This compound was among the candidates that exhibited promising results in inhibiting tumor growth .

Case Study 2: Antimicrobial Activity

Another study focused on evaluating the antimicrobial properties of various dithiole derivatives. The results indicated that compounds with structural similarities to this compound showed significant antimicrobial activity against several bacterial strains.

Mechanism of Action

The mechanism of action of DIMETHYL 2-[1-(3,5-DIMETHOXYBENZOYL)-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with various molecular targets and pathways. The compound’s methoxy and benzoyl groups allow it to participate in hydrogen bonding and hydrophobic interactions, which can affect enzyme activity and cellular processes. The dithiole moiety is known to interact with metal ions and can influence redox reactions within cells .

Comparison with Similar Compounds

DIMETHYL 2-[1-(3,5-DIMETHOXYBENZOYL)-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of DIMETHYL 2-[1-(3,5-DIMETHOXYBENZOYL)-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE, making it a valuable compound in scientific research.

Biological Activity

Dimethyl 2-{1-[(3,5-dimethoxyphenyl)carbonyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure

The compound features a dithiole moiety and a quinoline derivative, which are known for their diverse biological properties. Its structure can be summarized as follows:

  • Chemical Formula : C20H22N2O6S2
  • Molecular Weight : 454.53 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In Vitro Studies : The National Cancer Institute's Developmental Therapeutics Program (NCI DTP) evaluated the compound's activity against a panel of 60 cancer cell lines. The results showed varying levels of growth inhibition across different types of cancers. Notably:
    • Mean Growth Inhibition : 104.68% at a concentration of 10 µM.
    • Most Sensitive Cell Lines : RPMI-8226 (Leukemia) with a growth inhibition of 92.48% and CCRF-CEM (Leukemia) at 92.77% .
Cell LineGrowth Inhibition (%)
RPMI-822692.48
CCRF-CEM92.77
K-56292.90
SF-53992.74

Antibacterial and Antifungal Activities

Compounds containing similar structural motifs have also been reported to possess antibacterial and antifungal activities. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .

The biological activity of this compound may be attributed to its ability to interact with cellular pathways involved in apoptosis and cell proliferation. The presence of the quinoline ring is particularly notable for its role in modulating enzymatic activities linked to cancer cell survival .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study on Anticancer Properties : A study published in Molecules detailed the synthesis and evaluation of related quinoline derivatives against cancer cell lines. The findings underscored the importance of structural modifications in enhancing anticancer activity .
  • Antibacterial Efficacy : Another study focused on derivatives of dithiole compounds demonstrated significant antibacterial activity against multi-drug resistant strains, suggesting that modifications to the dithiole structure could yield potent therapeutic agents .

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